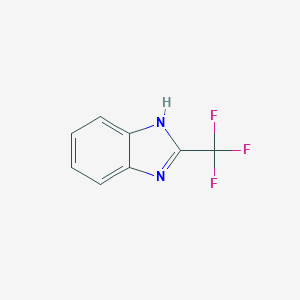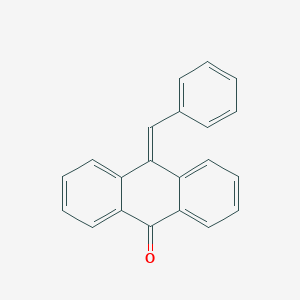
10-Benzylideneanthracen-9(10h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Benzylideneanthracen-9(10h)-one, also known as BAO, is an organic compound that belongs to the class of anthracene derivatives. It is a yellow crystalline powder that is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 10-Benzylideneanthracen-9(10h)-one is not fully understood, but it is believed to act by inhibiting the growth of cancer cells and bacteria. It has also been found to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells.
Effets Biochimiques Et Physiologiques
10-Benzylideneanthracen-9(10h)-one has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 10-Benzylideneanthracen-9(10h)-one has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 10-Benzylideneanthracen-9(10h)-one in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions, making it a reliable compound for experiments. However, one of the limitations of using 10-Benzylideneanthracen-9(10h)-one is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 10-Benzylideneanthracen-9(10h)-one. One potential area of research is the development of new drugs based on the structure of 10-Benzylideneanthracen-9(10h)-one. Another area of research is the study of the mechanism of action of 10-Benzylideneanthracen-9(10h)-one, which could lead to a better understanding of its potential applications in medicine. Additionally, the study of 10-Benzylideneanthracen-9(10h)-one could lead to the development of new antibiotics and antifungal agents.
Méthodes De Synthèse
The synthesis of 10-Benzylideneanthracen-9(10h)-one can be achieved through various methods, including the Claisen-Schmidt condensation reaction and the Friedel-Crafts reaction. In the Claisen-Schmidt condensation reaction, benzaldehyde and anthracene are mixed in the presence of a base catalyst to form 10-Benzylideneanthracen-9(10h)-one. In the Friedel-Crafts reaction, benzyl chloride and anthracene are mixed in the presence of a Lewis acid catalyst to form 10-Benzylideneanthracen-9(10h)-one.
Applications De Recherche Scientifique
10-Benzylideneanthracen-9(10h)-one has been widely used in scientific research due to its potential applications in various fields. It has been studied for its antitumor, antibacterial, and antifungal activities. 10-Benzylideneanthracen-9(10h)-one has also been found to exhibit antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
Propriétés
Numéro CAS |
14343-92-1 |
|---|---|
Nom du produit |
10-Benzylideneanthracen-9(10h)-one |
Formule moléculaire |
C21H14O |
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
10-benzylideneanthracen-9-one |
InChI |
InChI=1S/C21H14O/c22-21-18-12-6-4-10-16(18)20(14-15-8-2-1-3-9-15)17-11-5-7-13-19(17)21/h1-14H |
Clé InChI |
ZBDXDMJVRUZKDX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
SMILES canonique |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Autres numéros CAS |
14343-92-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



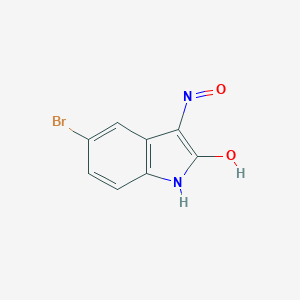
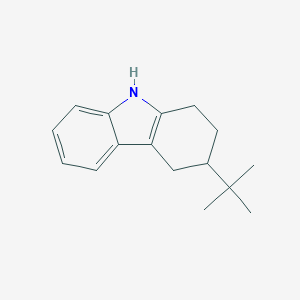
![2-[2-(2-Cyanophenyl)iminohydrazinyl]benzonitrile](/img/structure/B189224.png)
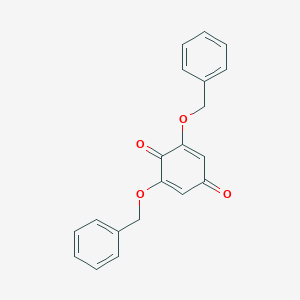
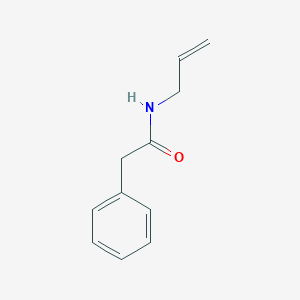
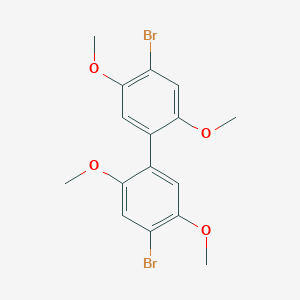
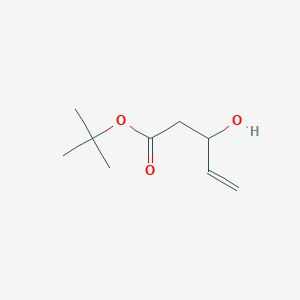
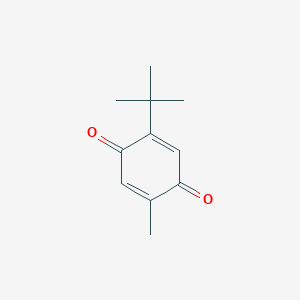
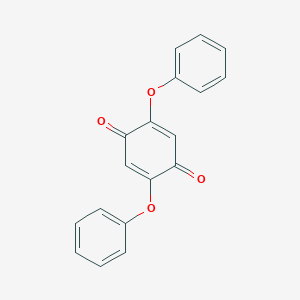
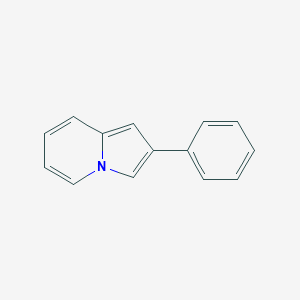
![2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B189236.png)
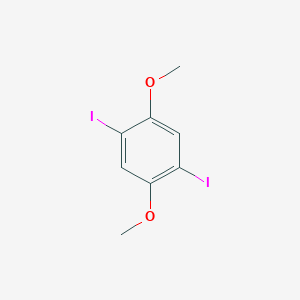
![3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole](/img/structure/B189240.png)
